![molecular formula C21H27NO4 B14182595 Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate CAS No. 889867-15-6](/img/structure/B14182595.png)
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzoate ester linked to a hexyl chain, which is further connected to a methylpyridinyl group through an ether linkage. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 6-methylpyridin-3-ol: This can be synthesized through the methylation of pyridin-3-ol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-(6-methylpyridin-3-yloxy)hexanol: This involves the reaction of 6-methylpyridin-3-ol with 1-bromohexane in the presence of a base like sodium hydride.
Esterification: The final step involves the esterification of 2-(6-methylpyridin-3-yloxy)hexanol with ethyl 4-hydroxybenzoate using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether linkages allow it to interact with enzymes and receptors, potentially modulating their activity. The methylpyridinyl group may contribute to its binding affinity and specificity towards certain biological targets, influencing cellular processes and biochemical pathways.
Comparison with Similar Compounds
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]butyl}oxy)benzoate
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]pentyl}oxy)benzoate
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]heptyl}oxy)benzoate
Comparison: Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate is unique due to its specific hexyl chain length, which may influence its solubility, reactivity, and biological activity compared to its analogs with shorter or longer alkyl chains. The presence of the 6-methylpyridinyl group also distinguishes it from other benzoate esters, potentially enhancing its binding affinity and specificity in biological applications.
Properties
CAS No. |
889867-15-6 |
|---|---|
Molecular Formula |
C21H27NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-[2-(6-methylpyridin-3-yl)oxyhexoxy]benzoate |
InChI |
InChI=1S/C21H27NO4/c1-4-6-7-20(26-19-11-8-16(3)22-14-19)15-25-18-12-9-17(10-13-18)21(23)24-5-2/h8-14,20H,4-7,15H2,1-3H3 |
InChI Key |
FQDZBHRNDAJMJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CN=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


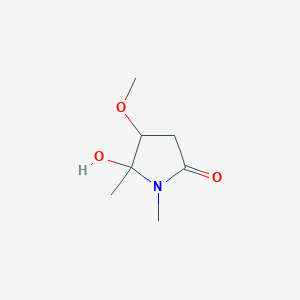
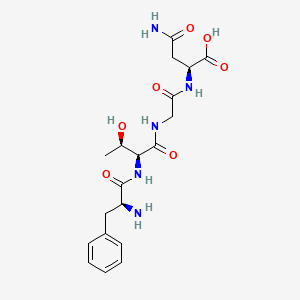
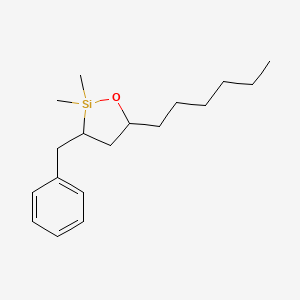
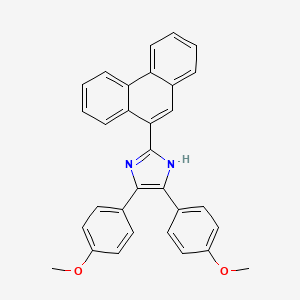
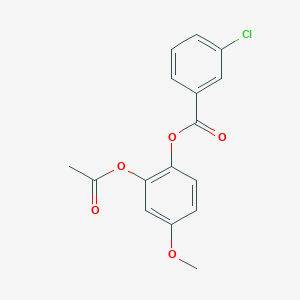

![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)



![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
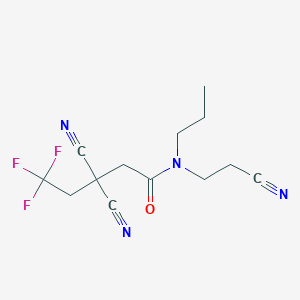
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
